molecular formula C12H16N2O4 B13496338 tert-butyl N-(2-methyl-6-nitrophenyl)carbamate CAS No. 885953-51-5

tert-butyl N-(2-methyl-6-nitrophenyl)carbamate

Katalognummer: B13496338
CAS-Nummer: 885953-51-5
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: JMBIADRKSRAOSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-(2-methyl-6-nitrophenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-methyl-6-nitrophenyl)carbamate typically involves the reaction of 2-methyl-6-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

2-methyl-6-nitroaniline+tert-butyl chloroformatetert-butyl N-(2-methyl-6-nitrophenyl)carbamate\text{2-methyl-6-nitroaniline} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 2-methyl-6-nitroaniline+tert-butyl chloroformate→tert-butyl N-(2-methyl-6-nitrophenyl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl N-(2-methyl-6-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group results in the formation of tert-butyl N-(2-methyl-6-aminophenyl)carbamate.

    Substitution: Depending on the nucleophile used, various substituted carbamates can be formed.

Wissenschaftliche Forschungsanwendungen

tert-Butyl N-(2-methyl-6-nitrophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential as a protective group in peptide synthesis.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl N-(2-methyl-6-nitrophenyl)carbamate involves its interaction with specific molecular targets. For example, in biological systems, the compound may act as a prodrug, releasing an active pharmacophore upon enzymatic cleavage of the carbamate group. The nitro group can also undergo reduction to form an amino group, which can further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar protective group properties.

    tert-Butyl N-(2-mercaptoethyl)carbamate: Contains a thiol group, offering different reactivity and applications.

    tert-Butyl N-(2-methoxyphenyl)carbamate: Contains a methoxy group, providing different electronic properties.

Uniqueness

tert-Butyl N-(2-methyl-6-nitrophenyl)carbamate is unique due to the presence of both a nitro group and a tert-butyl carbamate group. This combination allows for versatile reactivity, making it useful in various synthetic and research applications.

Eigenschaften

CAS-Nummer

885953-51-5

Molekularformel

C12H16N2O4

Molekulargewicht

252.27 g/mol

IUPAC-Name

tert-butyl N-(2-methyl-6-nitrophenyl)carbamate

InChI

InChI=1S/C12H16N2O4/c1-8-6-5-7-9(14(16)17)10(8)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15)

InChI-Schlüssel

JMBIADRKSRAOSP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.